2,3,4,5-Tetrafluoro-6-(2,4,5,7-tetrafluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
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Overview
Description
2,3,4,5-Tetrafluoro-6-(2,4,5,7-tetrafluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a complex organic compound characterized by multiple fluorine atoms and a xanthene core. This compound is notable for its unique structure, which combines a benzoic acid moiety with a xanthene derivative, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluoro-6-(2,4,5,7-tetrafluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves multi-step organic reactions. The initial steps often include the fluorination of benzoic acid derivatives, followed by the introduction of the xanthene moiety through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrafluoro-6-(2,4,5,7-tetrafluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction pathway and product distribution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2,3,4,5-Tetrafluoro-6-(2,4,5,7-tetrafluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including as a fluorescent probe for bioimaging.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluoro-6-(2,4,5,7-tetrafluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s fluorine atoms and xanthene core contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Shares the tetrafluorobenzoic acid core but differs in the functional group attached.
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: Similar fluorination pattern but lacks the xanthene moiety.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Another fluorinated compound used in organic semiconductors.
Uniqueness
2,3,4,5-Tetrafluoro-6-(2,4,5,7-tetrafluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is unique due to its combination of a highly fluorinated benzoic acid with a xanthene derivative. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H4F8O5 |
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Molecular Weight |
476.2 g/mol |
IUPAC Name |
2,3,4,5-tetrafluoro-6-(2,4,5,7-tetrafluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H4F8O5/c21-5-1-3-7(8-9(20(31)32)11(24)13(26)12(25)10(8)23)4-2-6(22)17(30)15(28)19(4)33-18(3)14(27)16(5)29/h1-2,29H,(H,31,32) |
InChI Key |
FMGOFGJXSJVPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1F)O)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)C(=O)O |
Origin of Product |
United States |
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